![molecular formula C13H17N3O2S B2761328 3-(3-isopropoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 688793-28-4](/img/structure/B2761328.png)
3-(3-isopropoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
This compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are polycyclic aromatic compounds containing a pyridine ring fused to a pyrimidine ring. Pyridopyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds such as pyrido[2,3-d]pyrimidines are typically synthesized through cyclo-condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with an isopropoxypropyl group attached at the 3-position and a thioxo group at the 2-position .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The pyrimidine ring is known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrimidines are aromatic and planar, and they are also polar due to the presence of nitrogen atoms .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The unique structure of pyrido[2,3-d]pyrimidin-4(1H)-one makes it an attractive scaffold for drug development. Researchers have explored its potential as a lead compound for designing novel pharmaceutical agents. Some notable applications include:
- Antibacterial Activity : A small library of diverse chemical structures identified 2-thioxodihydropyrido[2,3-d]pyrimidine derivatives with broad-spectrum antibacterial activity . These compounds exhibited promising minimum inhibitory concentrations (MIC) against various bacterial strains.
- Antifungal Properties : While not as potent as its antibacterial effects, pyrido[2,3-d]pyrimidin-4(1H)-one derivatives also demonstrated reasonable antifungal activity . Further optimization could enhance their efficacy.
Synthetic Strategies and Methodology
Understanding the synthetic methods to access pyrido[2,3-d]pyrimidin-4(1H)-one derivatives is crucial for efficient drug development. Recent research has focused on various approaches:
- Microwave-Assisted Synthesis : A clean, green, and efficient protocol was developed for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water using microwave irradiation. The reaction involves 2-amino-nicotinonitriles and carbonyls catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . This method offers good yields and minimizes environmental impact.
- Systematic Assembly : Researchers have systematized synthetic strategies based on assembling the pyrazolopyridine system. These methods consider both advantages and drawbacks, providing insights for further optimization .
Future Directions
properties
IUPAC Name |
3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9(2)18-8-4-7-16-12(17)10-5-3-6-14-11(10)15-13(16)19/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZNQKAUQVIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(NC1=S)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-isopropoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one |
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